2-Fluoro-4-nitroanisole

Photochemistry Nucleophilic Aromatic Substitution Kinetics

Select 2-fluoro-4-nitroanisole for nucleophilic aromatic substitution where fluorine's unique element effect delivers 14–39× faster reaction rates than chloro or iodo analogs. This ortho-fluoro, para-nitroanisole scaffold enables predictable photoreactivity for biochemical photoprobe development and efficient conversion to 3-fluoro-4-methoxybenzonitrile. Standardized 98% purity, ambient storage, and an established industrial-scale route from 3,4-difluoronitrobenzene (91% yield) make it the reliable choice for process chemistry and discovery programs requiring fluorine-specific reactivity.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 455-93-6
Cat. No. B1330115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitroanisole
CAS455-93-6
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
InChIKeyXGMVTXUXZUPGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-nitroanisole (CAS 455-93-6): Physicochemical and Structural Overview for Procurement


2-Fluoro-4-nitroanisole (CAS 455-93-6) is a disubstituted aromatic building block belonging to the 2-halo-4-nitroanisole series, characterized by a methoxy group at the 1-position, a fluorine atom at the 2-position, and a nitro group at the 4-position of the benzene ring . Its molecular formula is C7H6FNO3 with a molecular weight of 171.13 g/mol . The compound exists as a white to light yellow crystalline powder at room temperature with a melting point of 103–105 °C (lit.) and a predicted density of 1.321 ± 0.06 g/cm³ . It is soluble in toluene and is typically stored at room temperature under dry, sealed conditions . This compound serves as a versatile fluorinated intermediate for pharmaceutical and agrochemical synthesis, where the ortho-fluorine substituent confers distinct reactivity profiles compared to chloro-, bromo-, and iodo-analogs .

Why 2-Fluoro-4-nitroanisole Cannot Be Replaced by Generic 2-Halo-4-nitroanisole Analogs


Within the 2-halo-4-nitroanisole series (F, Cl, Br, I), the halogen identity fundamentally alters nucleophilic aromatic substitution kinetics. The fluorine substituent in 2-fluoro-4-nitroanisole exerts a pronounced 'element effect' that cannot be extrapolated from heavier halogens [1]. Quantitative photochemical studies demonstrate that the fluoro derivative exhibits reaction rates at the halogen-bearing carbon that are approximately 14- to 27-fold higher than the chloro analog and 27- to 39-fold higher than the iodo analog, depending on the nucleophile employed [2]. This rate enhancement originates from the unique electronic properties of fluorine—its strong -I inductive effect combined with its poor leaving-group ability under thermal conditions—creating a reactivity profile distinct from Cl, Br, and I [3]. Consequently, substituting 2-chloro-4-nitroanisole or 2-bromo-4-nitroanisole in a synthetic sequence that relies on nucleophilic aromatic substitution or photosubstitution pathways will result in substantially altered reaction kinetics and product distributions, potentially compromising yield, selectivity, or process economics [4].

Quantitative Differentiation Evidence for 2-Fluoro-4-nitroanisole vs. 2-Halo-4-nitroanisole Analogs


Triplet-State Nucleophilic Photosubstitution Rate Constants: 2-Fluoro-4-nitroanisole vs. 2-Halo-4-nitroanisoles with Cyanide Ion

In direct head-to-head photochemical kinetics studies of the 2-halo-4-nitroanisole series (F, Cl, Br, I), the fluoro derivative exhibits the highest absolute rate constant for nucleophilic attack by cyanide ion at the halogen-bearing carbon of the triplet π,π* state [1]. The rate constant for 2-fluoro-4-nitroanisole is 2.9 × 10⁹ M⁻¹ s⁻¹. The relative rates for attack at the halogen-bearing carbons for F/Cl/Br/I are reported as 27:1.9:1.9:1, demonstrating that the fluoro compound reacts approximately 14-fold faster than the chloro analog and 27-fold faster than the iodo analog [2].

Photochemistry Nucleophilic Aromatic Substitution Kinetics

Triplet-State Nucleophilic Photosubstitution Rate Constants: 2-Fluoro-4-nitroanisole vs. 2-Halo-4-nitroanisoles with Hydroxide Ion

In the same comparative photochemical investigation, the absolute rate constant for attack at the fluorine-bearing carbon of triplet 2-fluoro-4-nitroanisole with hydroxide ion is 1.3 × 10⁹ M⁻¹ s⁻¹ [1]. The relative rates for attack at the halogen-bearing carbons for F/Cl/Br/I are 29:2.6:2.4:1, indicating that the fluoro derivative reacts approximately 11-fold faster than the chloro analog and 29-fold faster than the iodo analog [2].

Photochemistry Nucleophilic Aromatic Substitution Hydroxide Ion

Triplet-State Nucleophilic Photosubstitution Rate Constants: 2-Fluoro-4-nitroanisole vs. 2-Halo-4-nitroanisoles with Pyridine

The absolute rate constant for attack at the fluorine-bearing carbon of triplet 2-fluoro-4-nitroanisole with pyridine is 6.3 × 10⁸ M⁻¹ s⁻¹ [1]. The relative rates for F/Cl/Br/I with pyridine are 39:3.9:3.5:1, showing that the fluoro derivative reacts approximately 10-fold faster than the chloro analog and 39-fold faster than the iodo analog [2]. Across all three nucleophiles (cyanide, hydroxide, pyridine), the fluoro compound consistently exhibits the highest absolute and relative rate constants in the series [3].

Photochemistry Nucleophilic Aromatic Substitution Pyridine Nucleophile

Element Effect Trend Across the 2-Halo-4-nitroanisole Series: Fluorine's Unique Position

The element effect trend for nucleophilic photosubstitution across the 2-halo-4-nitroanisole series (F > Cl ≈ Br > I) is quantitatively established, with the fluoro derivative exhibiting reactivity approximately 14- to 39-fold greater than the iodo reference, depending on nucleophile [1]. This trend opposes that of aliphatic substitution and elimination but parallels thermal nucleophilic aromatic substitution in size and direction [2]. The relative nucleophilicities vary somewhat with the attack site; they are approximately 5:2:1 for cyanide ion, hydroxide ion, and pyridine for attack at the halogen-bearing carbons [3].

Halogen Effect Nucleophilic Aromatic Substitution Structure-Activity Relationship

Synthetic Utility as a Precursor to 3-Fluoro-4-methoxybenzonitrile

2-Fluoro-4-nitroanisole serves as a key intermediate in the established synthetic route to 3-fluoro-4-methoxybenzonitrile [1]. The sequence involves nitration of o-fluoroanisole to yield 2-fluoro-4-nitroanisole, followed by hydrogenation to 4-amino-2-fluoroanisole, and subsequent diazotization/cyanation with CuCN/HCl to produce the benzonitrile derivative . While this represents a specific synthetic application rather than a direct comparator study, the pathway demonstrates the compound's defined role in constructing fluorinated aromatic nitriles of pharmaceutical relevance [2].

Organic Synthesis Pharmaceutical Intermediate Nitrile Synthesis

Validated Application Scenarios for 2-Fluoro-4-nitroanisole in Research and Industrial Synthesis


Photochemical Nucleophilic Aromatic Substitution (SN2Ar*) Research

2-Fluoro-4-nitroanisole is quantitatively established as the most reactive substrate in the 2-halo-4-nitroanisole series for triplet-state nucleophilic photosubstitution. With absolute rate constants of 2.9 × 10⁹ M⁻¹ s⁻¹ (CN⁻), 1.3 × 10⁹ M⁻¹ s⁻¹ (OH⁻), and 6.3 × 10⁸ M⁻¹ s⁻¹ (pyridine), it is the substrate of choice for mechanistic photochemistry studies requiring rapid and efficient halogen substitution [1]. The photoadditions are approximately 14 orders of magnitude faster than thermal counterparts, making this compound particularly valuable for ultrafast kinetic investigations [2].

Biochemical Photoprobe Development

The photoreactivity profile of 2-fluoro-4-nitroanisole has been specifically evaluated for biochemical photoprobe applications. The compound's photosubstitution with various amines, coupled with favorable thermal stability and quantum yield characteristics, supports its utility as a scaffold for developing 2-fluoro-4-nitrophenyl ether-based photoprobes [1]. The quantitative rate data with hydroxide ion and pyridine provide a rational basis for selecting this fluoro derivative over chloro or bromo analogs when photolabeling efficiency is critical [2].

Synthesis of Fluorinated Benzonitrile Building Blocks

2-Fluoro-4-nitroanisole is a documented intermediate for synthesizing 3-fluoro-4-methoxybenzonitrile via sequential nitro reduction, diazotization, and cyanation [1]. This fluorinated benzonitrile serves as a versatile building block in pharmaceutical research programs. The compound's established synthetic route from 3,4-difluoronitrobenzene (91% yield, melting point 102–104 °C) demonstrates industrial-scale viability [2]. Procurement for this application leverages the compound's defined role in constructing ortho-fluoro, para-methoxy-substituted aromatic nitriles.

Pharmaceutical and Agrochemical Intermediate Synthesis

As a fluorinated aromatic building block containing both nitro and methoxy functionalities adjacent to fluorine, 2-fluoro-4-nitroanisole is positioned as a versatile intermediate for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals [1]. The compound's unique electronic profile—established through the quantitative element effect data—enables predictable reactivity in nucleophilic aromatic substitution pathways that differ fundamentally from chloro and bromo analogs [2]. This differentiation supports its selection in discovery and process chemistry where fluorine-specific reactivity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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